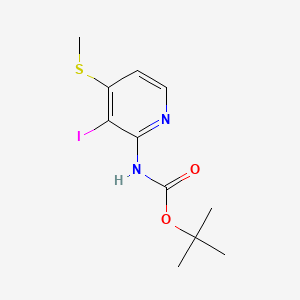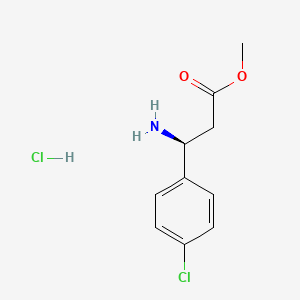
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1217775-76-2 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis
This compound is a powder and it has a melting point range of 127 - 129 . It should be stored under inert gas and it is hygroscopic .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Synthesis and Antibacterial Activity : Amino-heterocyclic compounds, related to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, have been synthesized and shown potential antibacterial activities in vitro (Guo-qiang Hu et al., 2006).
Corrosion Inhibition
- Corrosion Prevention in Acidic Environment : Schiff bases derived from L-Tryptophan, structurally related to this compound, demonstrated good inhibition efficiency on corrosion of stainless steel in acidic environments (S. Vikneshvaran & S. Velmathi, 2017).
- New Phosphonate Based Corrosion Inhibitors : α-Aminophosphonates, chemically similar to this compound, have been synthesized and found effective as corrosion inhibitors in hydrochloric acid, useful for industrial pickling processes (N. Gupta et al., 2017).
Cancer Research
- Anticancer Activity : Certain derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, structurally similar to this compound, exhibited potential as anticancer agents (S. E. Rayes et al., 2019).
- Inhibition of Colon Cancer Cells : Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, related to this compound, selectively inhibited the proliferation of colon cancer cells (S. E. Rayes et al., 2020).
Fluorescence Derivatisation
- Fluorescence Derivatisation of Amino Acids : Compounds related to this compound have been used in fluorescence derivatisation of amino acids, showing strong fluorescence and potential applicability in biological assays (V. Frade et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves the reaction of (S)-2-amino-3-(4-chlorophenyl)propanoic acid with methyl chloroformate in the presence of a base to form the methyl ester. The resulting methyl ester is then treated with hydrogen chloride gas in anhydrous ether to yield the hydrochloride salt of the final product.", "Starting Materials": [ "(S)-2-amino-3-(4-chlorophenyl)propanoic acid", "Methyl chloroformate", "Base (e.g. triethylamine)", "Hydrogen chloride gas", "Anhydrous ether" ], "Reaction": [ "(S)-2-amino-3-(4-chlorophenyl)propanoic acid + Methyl chloroformate + Base -> (S)-Methyl 3-(4-chlorophenyl)-2-oxoazetidine-3-carboxylate", "(S)-Methyl 3-(4-chlorophenyl)-2-oxoazetidine-3-carboxylate + Hydrogen chloride gas + Anhydrous ether -> (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride + Methanol" ] } | |
CAS-Nummer |
1217775-76-2 |
Molekularformel |
C10H13Cl2NO2 |
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
CKHLTQXMMBPPQU-SBSPUUFOSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl |
SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Kanonische SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Synonyme |
(S)-Methyl 3-aMino-3-(4-chlorophenyl)propanoate HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




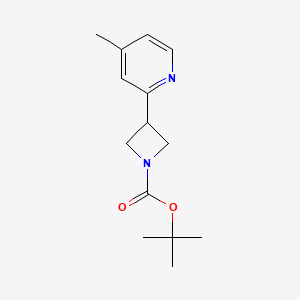

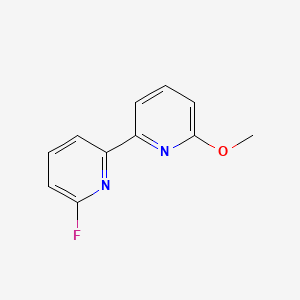
![Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B573047.png)
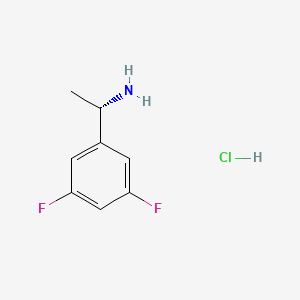
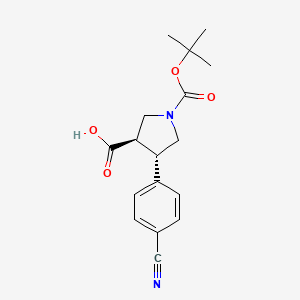
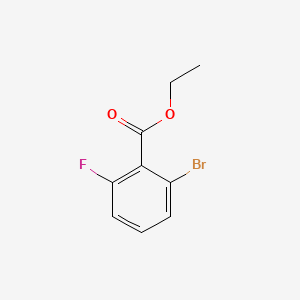

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)

